6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C18H11BrFNO2 and a molecular weight of 372.19 g/mol . This compound is known for its unique structure, which includes a bromine atom, a fluorophenyl group, and a quinoline carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of a fluorine atom.
6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid: Similar structure but with an ethyl group instead of a fluorine atom.
Uniqueness
6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C18H11BrFNO2 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H11BrFNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23) |
InChI Key |
UTBXUAKTXDJPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.